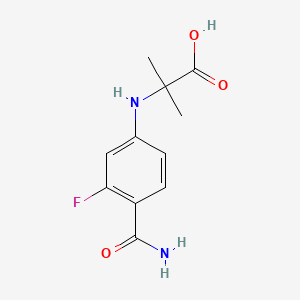
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
概要
説明
“(4-Carbamoyl-3-fluorophenyl)boronic acid” is an organometallic compound . It has a molecular formula of C7H7BFNO3 .
Molecular Structure Analysis
The molecular weight of this compound is 182.95 Da . The InChI Key is LKXXEWDYAWOZRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has 13 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 4 H-bond acceptors, and 3 H-bond donors . Its molar refractivity is 44.32 . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .科学的研究の応用
Monofluorinated Molecules and Crystal Structures
- Research on monofluorinated small molecules, including similar structures to 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid, has shown insights into crystal structures and hydrogen bonding patterns. For example, the study of 2-amino-2-(2-fluorophenyl)acetic acid revealed unique hydrogen bonding to carboxylate oxygen atoms in adjacent molecules, highlighting the importance of fluorine in molecular interactions (Burns & Hagaman, 1993).
Synthesis and Stereochemistry
- The synthesis and stereochemical analysis of compounds structurally related to this compound have been explored. For instance, the synthesis of enantioselective derivatives of β-alanine, which bear resemblance to the compound , demonstrates the potential for creating structurally complex and stereochemically defined molecules (Arvanitis et al., 1998).
Therapeutic Applications and Synthesis of Antagonists
- Compounds structurally similar to this compound have been synthesized for potential therapeutic applications. For example, the synthesis of MDV3100, an androgen receptor antagonist, utilized a similar compound in its synthesis pathway, demonstrating the pharmaceutical relevance of such molecules (Li Zhi-yu, 2012).
Catabolism of DNA Bases and Anti-Cancer Drugs
- The compound's analogs have been used to study the catabolism of DNA bases and anti-cancer drugs. Research has shown that similar compounds are involved in the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil, suggesting their potential role in biochemical pathways and drug metabolism (Gani, Hitchcock, & Young, 1985).
Complexes with Transition Metal Ions
- Complexes of compounds structurally related to this compound with transition metals have been synthesized. These complexes exhibit unique thermal and magnetic properties, indicating potential applications in material science (Ferenc et al., 2017).
Antibacterial Agents
- Derivatives of the compound have shown promise as antibacterial agents. Research on pyridonecarboxylic acids, which share structural similarities, indicates their efficacy as antibacterial agents, opening avenues for new drug development (Egawa et al., 1984).
Safety and Hazards
作用機序
Mode of Action
Due to the lack of information on the compound’s primary targets, the mode of action is also unclear. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
特性
IUPAC Name |
2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,10(16)17)14-6-3-4-7(9(13)15)8(12)5-6/h3-5,14H,1-2H3,(H2,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJUHYDJFUQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

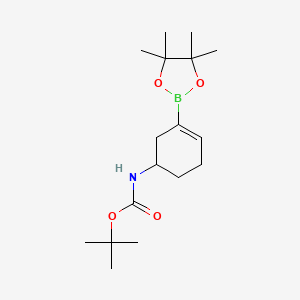
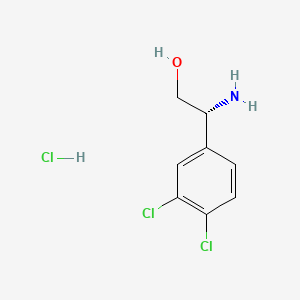


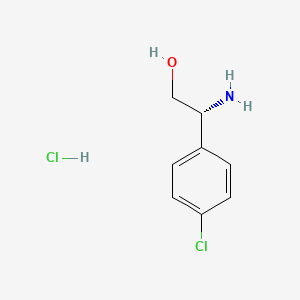
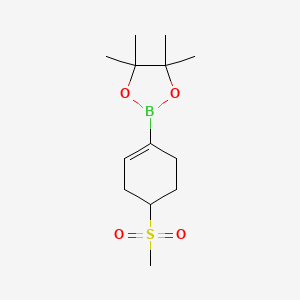
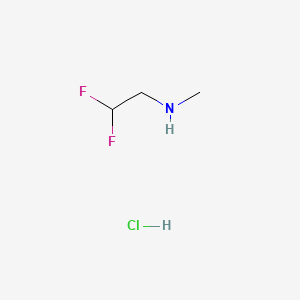
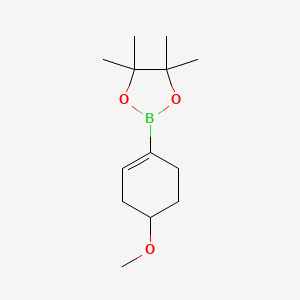
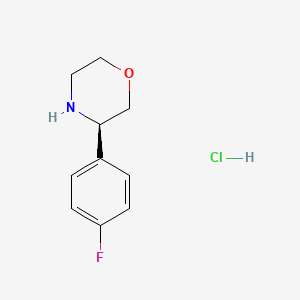


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)
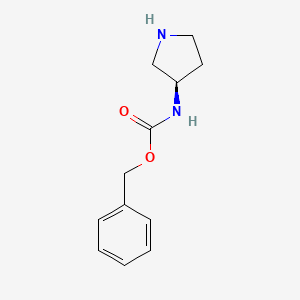
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)